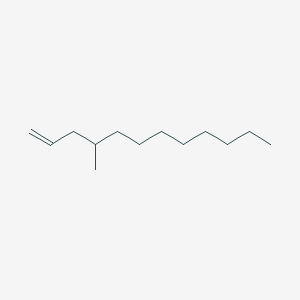

1-Dodecene, 4-methyl-

Descripción

Significance of Branched Terminal Alkenes in Organic Synthesis and Materials Science

The presence of a terminal double bond in branched alkenes offers a reactive site for a multitude of chemical reactions, including polymerization, oxidation, and addition reactions. rsc.orgresearchgate.net In organic synthesis, these compounds are crucial intermediates for creating complex molecules with specific stereochemistry and functionality.

In the realm of materials science, branched terminal alkenes are particularly valued as comonomers in the production of polymers. The incorporation of branched units into a polymer backbone disrupts the regular packing of polymer chains, which can significantly alter the material's properties. ontosight.aimdpi.com For instance, the introduction of branches can lower the crystallinity and melting point of a polymer, leading to materials with enhanced flexibility and tailored mechanical properties, such as thermoplastic elastomers. mdpi.com The structure of the branched alkene, including the length and position of the branch, plays a critical role in determining the final properties of the polymer.

Overview of 1-Dodecene (B91753), 4-methyl- within the Context of C12 Alpha-Olefins

1-Dodecene, 4-methyl- is a member of the C13 alpha-olefin family, though it is structurally related to C12 linear alpha-olefins with the addition of a methyl group. While linear alpha-olefins like 1-dodecene are produced on a large scale and have a wide range of applications, branched isomers such as 1-dodecene, 4-methyl- are of interest for creating specialty chemicals and polymers with specific performance characteristics.

The synthesis of such methyl-branched alpha-olefins can be more complex than their linear analogs, often involving specific catalytic processes. Research into the oligomerization of smaller olefins using catalysts like BF3 has been a historical approach to producing various branched structures. dtic.mil Modern methods may involve metallocene catalysts or other advanced catalytic systems to achieve specific branching patterns. researchgate.netnih.gov

The physical properties of 1-dodecene, 4-methyl- are influenced by its branched structure. While specific experimental data for this exact compound is not widely available, we can infer some of its properties based on its saturated analog, 4-methyldodecane, and related branched alkenes. The branching is expected to lower its melting point and potentially affect its viscosity and density compared to linear C13 alkanes.

Table 1: Estimated Physicochemical Properties of 1-Dodecene, 4-methyl- and Related Compounds

| Property | 1-Dodecene, 4-methyl- (Estimated) | 4-Methyldodecane (CAS: 6117-97-1) nih.gov | 1-Dodecene (CAS: 112-41-4) |

| Molecular Formula | C13H26 | C13H28 | C12H24 |

| Molecular Weight ( g/mol ) | 182.35 | 184.36 | 168.32 |

| Boiling Point (°C) | ~227 (estimated) | 227.8 (est.) thegoodscentscompany.com | 213-216 |

| Density (g/mL at 20°C) | ~0.76 (estimated) | Not available | 0.758 |

| Flash Point (°C) | ~70 (estimated) | 70.6 (est.) thegoodscentscompany.com | 77 |

Note: Some values are estimated based on structurally similar compounds due to a lack of direct experimental data for 1-dodecene, 4-methyl-.

Scope and Research Focus of 1-Dodecene, 4-methyl- Studies

Research on 1-dodecene, 4-methyl- and similar branched alpha-olefins is primarily concentrated in the field of polymer chemistry. The main focus is on its role as a comonomer in polymerization reactions, particularly with ethylene (B1197577), to produce copolymers with tailored properties. ontosight.ainih.gov Studies investigate how the incorporation of the 4-methyl branch influences the polymerization process and the resulting polymer's microstructure, thermal properties, and mechanical behavior. mdpi.com

The synthesis of specifically branched olefins like 1-dodecene, 4-methyl- is another area of active research. The development of catalysts that can selectively produce such structures from simpler feedstocks is a key objective. dtic.mil Furthermore, the characterization of these compounds, including detailed spectroscopic analysis (e.g., NMR), is crucial for understanding their reactivity and for quality control in their applications. While specific NMR data for 1-dodecene, 4-methyl- is not readily found in public literature, the analysis of related compounds such as dodecan-2-one provides insights into the expected chemical shifts for the alkyl chain. rsc.org

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

142450-26-8 |

|---|---|

Fórmula molecular |

C13H26 |

Peso molecular |

182.35 g/mol |

Nombre IUPAC |

4-methyldodec-1-ene |

InChI |

InChI=1S/C13H26/c1-4-6-7-8-9-10-12-13(3)11-5-2/h5,13H,2,4,6-12H2,1,3H3 |

Clave InChI |

JPZCIALVHBNFLD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC(C)CC=C |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Dodecene, 4 Methyl

Electrophilic and Nucleophilic Additions to the Terminal Double Bond

The terminal double bond in 1-dodecene (B91753) is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity is the basis for a variety of important chemical transformations.

Hydroformylation, also known as the oxo process, is a significant industrial reaction that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction converts 1-dodecene into C13 aldehydes, primarily tridecanal (B79276) and 2-methyl dodecanal. The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium.

A key aspect of hydroformylation is regioselectivity, which refers to the preference for the formation of either the linear (n) or the branched (iso) aldehyde. For many commercial applications, the linear aldehyde is the more desired product. The ratio of linear to branched products (n/iso ratio) is highly dependent on the catalyst system, ligands, and reaction conditions such as temperature and pressure.

Rhodium-based catalysts, particularly when modified with bulky phosphine (B1218219) or phosphite (B83602) ligands, generally exhibit high selectivity towards the linear aldehyde. For instance, the use of a rhodium-biphephos catalyst system in a thermomorphic multicomponent solvent system has been shown to yield high n-aldehyde to iso-aldehyde ratios in the hydroformylation of 1-dodecene. researchgate.net In some systems, n/iso ratios as high as 98:2 have been achieved, indicating a strong preference for the formation of the linear tridecanal. researchgate.net The steric bulk of the ligands plays a crucial role in directing the addition of the formyl group to the terminal carbon atom.

Conversely, certain catalyst systems can be tuned to favor the branched aldehyde. For example, rhodium catalysts with specific ligands have been developed that preferentially produce branched aldehydes from terminal alkenes. uva.nlst-andrews.ac.uk

| Catalyst System | Ligand | Reaction Conditions | n/iso Ratio | Reference |

|---|---|---|---|---|

| Rhodium | Biphephos | Thermomorphic multicomponent solvent system | High | researchgate.net |

| Rhodium | Sulfoxantphos | Microemulsion system | 98:2 | researchgate.net |

| Rhodium | - | Mini-plant operation | 98:2 | researchgate.net |

While the hydroformylation of 1-dodecene itself does not create a chiral center, if the substrate were asymmetrically substituted, the reaction could lead to the formation of enantiomers. The field of asymmetric hydroformylation has seen significant advancements, with the development of chiral ligands that can induce high enantioselectivity. nih.gov For terminal alkenes like 1-dodecene, the focus is typically on regioselectivity.

Hydroxycarbonylation is a related process where an alkene reacts with carbon monoxide and a nucleophile, such as water or an alcohol, to form a carboxylic acid or an ester, respectively. The palladium-catalyzed hydroxycarbonylation of 1-dodecene in the presence of water directly yields tridecanoic acid. This method provides a direct route to carboxylic acids from alkenes. researchgate.net

The reaction can be carried out in various solvent systems, including microemulsions, to facilitate the interaction of the non-polar alkene with the polar water and catalyst. researchgate.net Platinum-based catalysts have also been explored for the hydroxycarbonylation of olefins to produce carboxylic acids. rsc.org

The double bond of 1-dodecene is susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), yields 1,2-epoxydodecane. This reaction proceeds via a concerted mechanism where an oxygen atom is transferred to the double bond. libretexts.orgpressbooks.pub

Dihydroxylation: Alkenes can be converted to vicinal diols (glycols).

Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. This process results in the two hydroxyl groups being on opposite faces of the original double bond. libretexts.orgyoutube.com

Syn-dihydroxylation: Direct oxidation with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the formation of a diol with the hydroxyl groups on the same side of the original double bond. libretexts.orgresearchgate.net

Rhodium(I) complexes have also been shown to catalyze the oxidation of terminal alkenes like 1-dodecene, primarily yielding the corresponding 2-alkanone (a methyl ketone). rasayanjournal.co.in

The double bond of 1-dodecene can be readily reduced to a single bond through catalytic hydrogenation. This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst, such as palladium, platinum, or nickel. libretexts.org The product of this reaction is the saturated alkane, dodecane. nist.gov

This process is highly efficient and is a common method for converting unsaturated hydrocarbons to their saturated counterparts. The reaction is typically carried out by adsorbing the alkene onto the surface of the metal catalyst, followed by the sequential addition of two hydrogen atoms from the catalyst surface. libretexts.org This mechanism results in syn-addition of the hydrogen atoms. libretexts.org

Hydroformylation Reactions and Aldehyde Derivatization

Isomerization Studies and Positional Control of the Double Bond

The isomerization of 1-dodecene, 4-methyl- involves the migration of the carbon-carbon double bond from its terminal (alpha) position to various internal positions along the dodecyl chain. This process can be induced either thermally or through catalysis, leading to a mixture of alkene regioisomers. The distribution and composition of these isomers are governed by the reaction mechanism and the thermodynamic stability of the products formed.

Catalytic and Thermal Isomerization Mechanisms

The migration of the double bond in 1-dodecene, 4-methyl- can be achieved through several mechanistic pathways, primarily divided into catalytic and thermal methods.

Catalytic Isomerization: Transition metal catalysts are highly effective in promoting double bond migration under mild conditions. rsc.org The most common mechanisms involve either metal hydride intermediates or π-allyl complexes. researchgate.net

Metal Hydride Addition-Elimination: This is a prevalent mechanism for catalysts based on metals like ruthenium, rhodium, palladium, and cobalt. rsc.orgnih.gov The process begins with the coordination of the alkene to a metal hydride species (M-H). This is followed by the insertion of the double bond into the M-H bond, forming a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the metal hydride and releases a new alkene isomer. For 1-dodecene, 4-methyl-, this would initially lead to the formation of 2-dodecene, 4-methyl-. Repeated sequences of addition and elimination allow the double bond to "walk" along the carbon chain. nih.gov

π-Allyl Mechanism: This pathway is common for catalysts based on metals like palladium and iron. The catalyst first coordinates to the alkene. An allylic C-H bond is then activated to form a π-allyl metal complex. The subsequent re-addition of the hydride to either end of the allyl system results in the double bond being shifted.

Recent advancements have also focused on developing catalyst systems that can promote contra-thermodynamic isomerization, converting more stable internal alkenes into less stable terminal ones, often driven by photochemical methods. researchgate.netwindows.net

Thermal Isomerization: In the absence of a catalyst, isomerization can be induced at high temperatures. Thermal isomerization typically proceeds through free-radical mechanisms. The reaction is initiated by the homolytic cleavage of a C-H bond, often at an allylic position, which is weakened by the adjacent double bond. The resulting allylic radical is resonance-stabilized. A subsequent hydrogen atom transfer can lead to the formation of a different alkene isomer. This process is generally less selective than catalytic methods and requires significantly higher energy input, often leading to a mixture of products and potential side reactions like polymerization or cracking.

Influence of the 4-methyl Branch on Double Bond Migration

The presence of the methyl group at the C-4 position in 1-dodecene, 4-methyl- exerts a significant influence on the isomerization process. This influence is both steric and electronic in nature, affecting the kinetics of the reaction and the thermodynamic stability of the resulting isomers.

Steric Hindrance: The methyl branch acts as a steric barrier, which can hinder the "chain-walking" of the double bond past the C-4 position. In catalytic mechanisms, the bulky alkyl group can affect how the alkene coordinates to the metal center and can disfavor the formation of certain metal-alkyl intermediates.

Thermodynamic Stability of Isomers: The primary driving force for isomerization is the formation of more thermodynamically stable, more highly substituted alkenes. The 4-methyl group dictates the substitution pattern of the potential isomers. Migration of the double bond from the C-1 position towards the interior of the chain leads to the formation of more substituted, and thus more stable, isomers. For example, moving the double bond to the C-2 position results in a disubstituted alkene, while migration to the C-3 or C-4 positions can yield trisubstituted alkenes, which are generally more stable. A tetrasubstituted alkene would be the most stable, but this would require the double bond to be at the C-4/C-5 position, which is sterically hindered.

The table below outlines the potential internal isomers and their expected relative stability based on the degree of substitution of the double bond.

| Isomer Name | Double Bond Position | Substitution | Expected Relative Stability |

| 4-methyl-1-dodecene | C1-C2 | Monosubstituted | Least Stable |

| 4-methyl-2-dodecene | C2-C3 | Disubstituted | More Stable |

| 4-methyl-3-dodecene | C3-C4 | Trisubstituted | Highly Stable |

| 4-methyl-4-dodecene | C4-C5 | Tetrasubstituted | Most Stable (Sterically Hindered) |

Diels-Alder and Other Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The most well-known of these is the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org In this context, 1-dodecene, 4-methyl- would act as the dienophile, providing the two π-electrons for the reaction.

The reactivity of a dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups conjugated with the double bond. masterorganicchemistry.com 1-Dodecene, 4-methyl- is an unactivated alkene; its substituents are alkyl groups, which are weakly electron-donating. Consequently, it is a relatively poor dienophile and will only react under harsh conditions or with highly reactive, electron-rich dienes. youtube.com For a successful reaction, high temperatures and pressures might be required, which could also lead to competing isomerization or polymerization reactions.

Other cycloaddition reactions for alkenes include [2+2] cycloadditions, which are typically photochemically allowed and lead to the formation of four-membered rings (cyclobutanes). However, these reactions are often less selective and efficient for simple, unactivated alkenes like 1-dodecene, 4-methyl-.

Functionalization of the Alkyl Chain and Methyl Branch

Functionalization of 1-dodecene, 4-methyl- involves the introduction of new atoms or functional groups. This can occur at the reactive double bond or, more challengingly, at the saturated alkyl portions of the molecule, including the methyl branch.

Selective Halogenation or Oxidation of Methyl Groups

Targeting a specific methyl group in a long-chain branched alkene for selective functionalization is a significant synthetic challenge due to the presence of multiple similar C-H bonds and a reactive double bond.

Selective Halogenation:

Allylic Halogenation: The C-H bonds at the allylic position (C-3) are weakened by the adjacent double bond and are the most likely sites for free-radical halogenation. Reagents like N-bromosuccinimide (NBS) are commonly used for allylic bromination. libretexts.org

Aliphatic Halogenation: Direct halogenation of the C-4 methyl group or the terminal C-12 methyl group without affecting the double bond is difficult. Free-radical halogenation with reagents like Cl₂ or Br₂ under UV light would likely lead to a mixture of products, including addition to the double bond and substitution at various positions on the alkyl chain. masterorganicchemistry.comchemistrysteps.com Biocatalytic approaches using enzymes like flavin-dependent halogenases (FDHs) have shown promise for the site-selective C-H halogenation of alkenes, offering a potential route for targeted functionalization. nih.govresearchgate.net

Selective Oxidation: The selective oxidation of a terminal methyl group on a long alkyl chain is a valuable but difficult transformation.

Photocatalytic systems using catalysts like atomically dispersed titanium in a silica (B1680970) matrix have demonstrated extraordinarily high selectivity for the oxidation of the terminal methyl group of n-dodecane to form aldehydes and carboxylic acids. rsc.org Applying such a system to 1-dodecene, 4-methyl- would be complicated by the presence of the double bond, which could also be oxidized.

Oxidation of the 4-methyl branch would be even more challenging due to its non-terminal position. Most strong oxidizing agents would preferentially attack the electron-rich double bond.

Introduction of Polar Functionalities

Introducing polar functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups, is most readily achieved by targeting the carbon-carbon double bond, as it is the most reactive site in the molecule. alrasheedcol.edu.iqwikipedia.org These reactions can introduce polarity to the otherwise nonpolar hydrocarbon. vedantu.com

Common functionalization reactions at the double bond include:

Hydration: The addition of water across the double bond to form an alcohol.

Oxymercuration-demercuration: Follows Markovnikov's rule to yield 4-methyl-2-dodecanol.

Hydroboration-oxidation: Follows anti-Markovnikov's rule to produce 4-methyl-1-dodecanol.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide (oxirane) ring across the C1-C2 bond.

Dihydroxylation: The addition of two hydroxyl groups to the double bond to form a diol (4-methyl-1,2-dodecanediol), which can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄).

Ozonolysis: Cleavage of the double bond with ozone (O₃), followed by workup, to produce aldehydes or carboxylic acids. Reductive workup (e.g., with zinc or dimethyl sulfide) would yield 3-methylundecanal (B12650375) and formaldehyde.

The table below summarizes key reactions for introducing polar functionalities.

| Reaction | Reagent(s) | Product Functional Group | Product Name (Example) |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol | 4-methyl-1-dodecanol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Secondary Alcohol | 4-methyl-2-dodecanol |

| Epoxidation | m-CPBA | Epoxide | 2-(3-methyldecyl)oxirane |

| Syn-Dihydroxylation | OsO₄, NMO | Diol | 4-methyl-1,2-dodecanediol |

| Ozonolysis (Reductive) | 1. O₃ 2. Zn, H₂O or (CH₃)₂S | Aldehyde | 3-methylundecanal |

Lack of Specific Research Data for 1-Dodecene, 4-methyl-

General principles of organic chemistry allow for predictions about its reactivity. As a branched terminal alkene, 1-dodecene, 4-methyl- would be expected to undergo typical electrophilic addition reactions (e.g., hydration, hydrohalogenation, halogenation) with regioselectivity influenced by the formation of the most stable carbocation intermediate. The methyl group at the C4 position would create a tertiary carbocation upon protonation of the double bond, influencing reaction pathways. It would also be susceptible to oxidation, polymerization, and metathesis reactions characteristic of olefins.

However, without dedicated scholarly research, it is not possible to provide the specific, detailed research findings, kinetic data, and established reaction pathway elucidations as requested in the article outline. The creation of such content would amount to speculation rather than reporting scientifically verified facts. Further research dedicated specifically to 1-dodecene, 4-methyl- is required to generate the data necessary to fulfill the user's request.

Catalysis in Transformations of 1 Dodecene, 4 Methyl

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions for the transformation of complex olefins like 1-Dodecene (B91753), 4-methyl-.

Transition metal complexes are the most widely used homogeneous catalysts for olefin transformations. The choice of metal and, crucially, the surrounding ligands, dictates the outcome of the reaction.

For a branched substrate like 1-Dodecene, 4-methyl-, rhodium-catalyzed hydroformylation is a key transformation for producing aldehydes, which are precursors to alcohols and carboxylic acids. A significant challenge is controlling the regioselectivity between the linear and branched aldehyde products. Due to the existing branch at the C4 position, hydroformylation can lead to a mixture of aldehydes. Research on other terminal alkenes shows that specialized ligands are essential for directing this selectivity. For instance, phospholane-phosphite ligands like BOBPHOS have demonstrated unusual selectivity for branched aldehydes from unbranched terminal alkenes. nih.gov More advanced strategies involve encapsulating a rhodium catalyst within a supramolecular cage, which creates a confined reaction environment that can significantly favor the formation of branched aldehydes. uva.nl

Ruthenium complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, are powerful catalysts for olefin metathesis. The steric bulk of the 4-methyl group in 1-Dodecene, 4-methyl- makes it a challenging substrate for metathesis reactions, which can be used for chain-extension or ring-closing applications. The design of sterically tuned NHC ligands is critical to accommodate such hindered alkenes and achieve high catalytic activity. nih.govacs.org Reducing the steric bulk of the NHC ligand, for example by replacing mesityl groups with tolyl groups, has been shown to increase efficiency in the cross-metathesis of sterically challenging olefins. acs.org

Palladium catalysts are versatile for various transformations, including isomerization and allylic C-H functionalization. researchgate.netresearchgate.net Palladium-catalyzed isomerization can shift the double bond from the terminal position to internal positions, creating a mixture of isomers. This can be a desired outcome or a competing side reaction in other catalytic processes.

Titanium-based catalysts, often activated by methylaluminoxane (B55162) (MAO), are highly effective for olefin polymerization. The copolymerization of ethylene (B1197577) with long-chain α-olefins, including branched variants, is a key industrial process. The catalyst's structure, such as in Cp*TiCl₂(O-Ar) systems, can accommodate sterically encumbered olefins like 1-Dodecene, 4-methyl-, leading to the formation of copolymers with unique properties. acs.org Furthermore, specific molecular titanium catalysts have been developed that can facilitate the controlled elongation and branching of α-olefins using ethylene, a reaction that could transform 1-Dodecene, 4-methyl- into more complex branched structures. nih.govbohrium.com

The performance of transition metal catalysts is intricately linked to the electronic and steric properties of their ligands.

In rhodium-catalyzed hydroformylation , the "bite angle" of bidentate phosphine (B1218219) or phosphite (B83602) ligands is a critical parameter influencing regioselectivity. Wide bite-angle ligands typically favor the formation of linear aldehydes. However, for producing branched aldehydes from terminal alkenes, ligands that create a more sterically crowded environment around the metal center are often employed. Supramolecular cages, for example, use steric confinement to force the substrate to bind in a way that leads to the branched product. uva.nl Electronic effects also play a role; electron-withdrawing substituents on phosphine ligands have been shown to increase enantioselectivity in asymmetric hydroformylation. rsc.org

For ruthenium-catalyzed metathesis , the steric properties of the NHC ligands are paramount when dealing with hindered substrates like 1-Dodecene, 4-methyl-. While bulky NHC ligands generally enhance catalyst stability, they can also inhibit the approach of a sterically demanding olefin. Therefore, a balance must be struck. Research has shown that reducing the steric profile of the NHC ligand can lead to increased reaction rates for challenging substrates. nih.govacs.org

In titanium-catalyzed polymerization , the ligand framework determines the catalyst's ability to incorporate bulky comonomers. The use of half-sandwich titanium complexes with aryloxide ligands creates an open coordination sphere that is more accommodating to branched α-olefins, leading to efficient copolymerization with ethylene. acs.org

The following table summarizes the impact of different ligand designs on the hydroformylation of terminal alkenes, which provides a model for the behavior of 1-Dodecene, 4-methyl-.

Table 1: Effect of Ligand Design on Rhodium-Catalyzed Hydroformylation of Terminal Alkenes

| Ligand Type | Key Design Feature | Primary Effect on Selectivity | Probable Outcome for 1-Dodecene, 4-methyl- |

|---|---|---|---|

| Bidentate Phosphines (e.g., Xantphos) | Wide Bite Angle | Favors linear aldehyde | Increased formation of 5-methyl-tridecanal |

| Phospholane-Phosphites (e.g., BOBPHOS) | Chiral, Sterically Defined Pocket | Favors branched aldehyde | Increased formation of 2,4-dimethyl-dodecanal |

| Supramolecular Cages (Porphyrin-based) | Steric Confinement | Strongly favors branched aldehyde | High selectivity for 2,4-dimethyl-dodecanal |

Data derived from principles discussed in cited literature. nih.govuva.nl

Homogeneous catalysts, while highly active and selective, can be prone to deactivation. For long-chain olefins, a common issue is the presence of impurities in the feedstock. For instance, in the rhodium-catalyzed hydroformylation of 1-dodecene, trace amounts of hydroperoxides were identified as critical impurities. These compounds can oxidize the phosphite ligands to phosphates, leading to a loss of the active catalytic species. This results in a significant drop in selectivity for the desired linear aldehyde. The catalyst's performance can often be restored by adding fresh ligand or by purifying the olefin feed. researchgate.net

Another deactivation pathway, particularly at higher temperatures, is the thermal degradation of the ligand or the catalyst complex itself. In hydroformylation, this can lead to the formation of inactive rhodium clusters. researchgate.net In metathesis, catalyst decomposition can occur via bimolecular reactions or reactions with substrate impurities. The stability of ruthenium metathesis catalysts has been significantly improved by the development of robust NHC ligands that bind strongly to the metal center and protect it from degradation pathways. acs.org

While the literature specifically detailing the organocatalytic or biocatalytic transformation of 1-Dodecene, 4-methyl- is sparse, these fields offer significant potential for its selective functionalization.

Organocatalysis employs small organic molecules to catalyze reactions. For an alkene like 1-Dodecene, 4-methyl-, potential transformations include asymmetric epoxidation (e.g., using fructose-derived organocatalysts) or dihydroxylation. These methods could be used to introduce chiral centers into the molecule with high enantioselectivity, leading to valuable intermediates for pharmaceuticals and fine chemicals.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. For alkenes, enzyme classes such as ene-reductases, hydratases, and oxygenases could potentially functionalize the double bond of 1-Dodecene, 4-methyl-. Given the substrate's structure, enzymes could selectively hydrate, epoxidize, or reduce the C=C bond, often with high regio- and stereoselectivity. The development of such biocatalytic processes would represent a green and efficient route to chiral alcohols, epoxides, and other functionalized derivatives.

Transition Metal Complexes (e.g., Rhodium, Ruthenium, Palladium, Titanium)

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial processes due to their ease of separation and recyclability. For a long-chain olefin like 1-Dodecene, 4-methyl-, solid acid catalysts like zeolites and supported metal catalysts are particularly relevant.

Supported metal catalysts , where metal nanoparticles (e.g., Pt, Pd, Ni) are dispersed on a high-surface-area support (e.g., alumina (B75360), silica (B1680970), carbon), are commonly used for hydrogenation reactions. For 1-Dodecene, 4-methyl-, these catalysts would be effective in converting the alkene to 4-methyl-dodecane. The choice of metal, support, and reaction conditions can influence the rate and selectivity of the reaction, minimizing side reactions like isomerization.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites. They are workhorses in the petrochemical industry for cracking, isomerization, and alkylation reactions. The catalytic cracking of 1-dodecene has been studied over various zeolites to understand how their structural properties influence product distribution. scialert.net

The reactivity of 1-Dodecene, 4-methyl- over a zeolite catalyst is governed by the zeolite's pore size, topology, and acid site density.

Skeletal Isomerization: The methyl branch can be shifted along the carbon backbone.

Double Bond Isomerization: The terminal double bond can migrate to internal positions.

Cracking: The C13 chain can be broken down into smaller olefins and paraffins.

Hydrogen Transfer: An olefin can be converted to a paraffin (B1166041) while another becomes a more unsaturated species (e.g., a diene, which can lead to aromatics and coke).

A study on 1-dodecene cracking showed that zeolites can be classified based on their hydrogen transfer reactivity. scialert.net

Type I (e.g., SAPO-11): Low hydrogen transfer activity, leading primarily to cracked olefin products.

Type II (e.g., ZSM-5, Mordenite): High hydrogen transfer activity, resulting in a significant yield of aromatics and isoparaffins.

Type III (e.g., Beta): Intermediate activity, where cracking and hydrogen transfer proceed to a comparable extent.

For 1-Dodecene, 4-methyl-, a medium-pore zeolite like ZSM-5 would likely promote cracking and isomerization, while a large-pore zeolite like Beta might be more suitable for reactions involving the bulky branched structure. The shape-selective nature of zeolites means that the size and shape of the reactant molecule and the transition states it can form within the zeolite pores will dictate the product distribution.

Catalyst deactivation is a key issue in zeolite catalysis, primarily caused by the formation of carbonaceous deposits, or "coke," which block the pores and cover the active sites. researchgate.netmdpi.com The rate of deactivation depends on the reaction conditions and the zeolite structure, with more open structures sometimes showing greater stability.

The table below illustrates the typical product distribution from the catalytic cracking of 1-dodecene over different zeolite types, which serves as a model for the expected behavior of 1-Dodecene, 4-methyl-.

Table 2: Influence of Zeolite Type on Product Distribution in Dodecene Catalytic Cracking

| Zeolite Type | Pore Structure | Predominant Reaction | Key Products |

|---|---|---|---|

| SAPO-11 (Type I) | 1D, 10-ring | Cracking, Isomerization | Light olefins (C3-C5), Iso-olefins |

| ZSM-5 (Type II) | 3D, 10-ring | Hydrogen Transfer, Cracking | Aromatics, Isoparaffins, Light gases |

| Beta (Type III) | 3D, 12-ring | Cracking & Hydrogen Transfer | Mix of olefins, paraffins, and aromatics |

Data conceptualized from findings reported in scientific literature. scialert.net

Mesoporous Materials and Surface-Modified Catalysts

Specific studies detailing the use of mesoporous materials or surface-modified catalysts for the transformation of 1-Dodecene, 4-methyl- are not available in the current scientific literature. Research on mesoporous aluminosilicates and other materials typically focuses on the oligomerization of linear alpha-olefins like 1-decene (B1663960) or light alkenes such as propene and butene. researchgate.net These studies investigate how catalyst acidity and pore structure influence the formation of branched oligomers from linear feedstocks, rather than the transformation of branched olefins themselves.

Catalyst Design for Enhanced Activity and Durability

There is no specific information available regarding catalyst design for enhancing the activity and durability in transformations involving 1-Dodecene, 4-methyl-. General principles of catalyst design aim to prevent deactivation through mechanisms like coking or leaching of active sites, but specific examples or data tables related to this particular branched C13 alkene are absent from the literature.

Advanced Reaction Media for Enhanced Performance and Separation

Thermomorphic Multicomponent Solvent Systems

The application of thermomorphic multicomponent solvent (TMS) systems has been investigated for reactions like the hydroformylation of long-chain linear alpha-olefins, such as 1-dodecene, to facilitate catalyst recovery. researchgate.netnih.gov These systems rely on temperature-dependent miscibility to create a single phase at reaction temperature and a biphasic system for separation at a lower temperature. However, research explicitly using 1-Dodecene, 4-methyl- as a substrate in such systems has not been reported.

Microemulsion Systems and Biphasic Catalysis

Microemulsion systems are employed to overcome the miscibility challenges between aqueous catalyst solutions and long-chain, nonpolar olefins, particularly in reactions like hydroformylation. Extensive research has been conducted using 1-dodecene as a model substrate to demonstrate the effectiveness of surfactants in creating large interfacial areas, thereby enhancing reaction rates and enabling catalyst recycling. frontiersin.orgresearchgate.netresearchgate.net There are no available studies that apply this methodology specifically to 1-Dodecene, 4-methyl-.

Ionic Liquids as Reaction Solvents and Catalysts

Ionic liquids (ILs) are recognized as versatile solvents and catalysts for various chemical transformations. Their application in alkene reactions is documented, but specific examples involving the catalytic transformation of 1-Dodecene, 4-methyl- are not found in the literature. Research into ILs often involves their use in polymerization, or as media for herbicides or other functional molecules, rather than the specific catalytic transformations outlined. researchgate.netnih.gov

Polymer Science and Advanced Materials Applications of 1 Dodecene, 4 Methyl

Homo- and Copolymerization of 1-Dodecene (B91753), 4-methyl-

The polymerization of 1-Dodecene, 4-methyl- can be achieved through various catalytic systems, leading to polymers with distinct properties. Both homopolymers of 1-Dodecene, 4-methyl- and copolymers incorporating other α-olefins are of interest for creating materials with tailored performance characteristics.

Ziegler-Natta and metallocene catalysts are the cornerstones of α-olefin polymerization, and they are suitable for the polymerization of 1-Dodecene, 4-methyl-. google.comgoogleapis.comgoogle.com

Ziegler-Natta Catalysts: These traditional multi-site catalysts, typically based on titanium compounds co-catalyzed by aluminum alkyls, are capable of polymerizing a wide range of α-olefins, including 1-Dodecene, 4-methyl-. google.comgoogle.com Polymers produced with Ziegler-Natta catalysts often exhibit a broad molecular weight distribution due to the presence of various active sites on the catalyst surface. google.com The bulky side chain of 1-Dodecene, 4-methyl- can influence the catalyst's activity and the resulting polymer's stereochemistry.

Metallocene Catalysts: These are single-site catalysts that offer precise control over the polymerization process. google.comgoogle.com This control allows for the synthesis of polyolefins with narrow molecular weight distributions and uniform comonomer incorporation. epo.org For a monomer like 1-Dodecene, 4-methyl-, metallocene catalysts can be designed to control the stereochemistry of the polymer, leading to isotactic or syndiotactic microstructures. researchgate.netnih.gov The choice of metallocene catalyst, including its ligands and the cocatalyst, is crucial in determining the final polymer architecture. google.com

The table below summarizes the key features of these two catalytic systems in the context of 1-Dodecene, 4-methyl- polymerization.

| Catalyst System | Active Sites | Molecular Weight Distribution | Stereochemical Control |

| Ziegler-Natta | Multi-site | Broad | Less Precise |

| Metallocene | Single-site | Narrow | High |

While coordination polymerization with Ziegler-Natta and metallocene catalysts is the primary method for α-olefins, radical polymerization presents an alternative. Traditional free-radical polymerization of α-olefins is challenging due to side reactions like chain transfer. However, the potential for incorporating 1-Dodecene, 4-methyl- into copolymers using radical processes exists, particularly in the synthesis of specialty elastomers or functionalized polyolefins. justia.com

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer better control over the polymerization of various monomers. While their application to non-polar α-olefins like 1-Dodecene, 4-methyl- is not as straightforward as for acrylic or styrenic monomers, research into expanding the scope of these methods is ongoing. These techniques could potentially enable the synthesis of block copolymers and other complex architectures involving 1-Dodecene, 4-methyl-.

The spatial arrangement of the methyl-branched side chains along the polymer backbone, known as tacticity, significantly impacts the physical and mechanical properties of poly(1-Dodecene, 4-methyl-). mdpi.comtandfonline.com The three primary forms of tacticity are:

Isotactic: All side chains are on the same side of the polymer backbone. This regular structure often leads to crystalline materials. mdpi.com

Syndiotactic: Side chains alternate regularly on opposite sides of the backbone. This can also result in crystalline polymers. mdpi.com

Atactic: Side chains are randomly distributed, leading to an amorphous polymer. justia.commdpi.com

Control over the tacticity of poly(1-Dodecene, 4-methyl-) is primarily achieved through the use of specific metallocene catalysts. researchgate.netnih.gov The design of the catalyst's ligand framework dictates the stereochemical outcome of the polymerization. For instance, certain bridged metallocene catalysts are known to produce highly isotactic or syndiotactic poly(α-olefins). researchgate.net The ability to control tacticity is crucial for tailoring the properties of poly(1-Dodecene, 4-methyl-), from rigid, crystalline plastics to soft, amorphous elastomers.

Microstructure and Architectures of Derived Polyolefins

The macroscopic properties of polyolefins derived from 1-Dodecene, 4-methyl- are a direct consequence of their microscopic structure, including molecular weight distribution and branching characteristics.

The molecular weight distribution (MWD) describes the range of polymer chain lengths within a sample. It is often characterized by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

Ziegler-Natta catalysts typically produce polymers with a broad MWD (PDI > 4) due to the presence of multiple types of active sites. tandfonline.com

Metallocene catalysts , being single-site catalysts, generally yield polymers with a narrow MWD (PDI ≈ 2). epo.org

The MWD of poly(1-Dodecene, 4-methyl-) can be analyzed using techniques like gel permeation chromatography (GPC). A narrow MWD can lead to more uniform material properties, while a broad MWD can be advantageous for certain processing applications.

The following table illustrates the expected differences in MWD and PDI for poly(1-Dodecene, 4-methyl-) synthesized with different catalyst systems.

| Catalyst System | Expected MWD | Expected PDI | Implication for Properties |

| Ziegler-Natta | Broad | > 4 | Good processability |

| Metallocene | Narrow | ~ 2 | Uniform mechanical properties |

Branching in polyolefins can be categorized as short-chain branching (SCB) or long-chain branching (LCB). In the case of poly(1-Dodecene, 4-methyl-), the monomer itself introduces a significant side branch. The incorporation of 1-Dodecene, 4-methyl- as a comonomer in polyethylene (B3416737), for example, would introduce C10 branches with a methyl group.

The presence and nature of branching have a profound effect on the polymer's structure and properties. Branching disrupts the ability of polymer chains to pack closely together, which generally leads to:

Lower crystallinity

Lower density

Increased flexibility

Altered melt rheology

The degree of branching can be quantified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and rheological measurements. researchgate.netmdpi.com For copolymers containing 1-Dodecene, 4-methyl-, the amount of this comonomer incorporated will directly correlate with the degree of branching. The specific placement and distribution of these branches, which can be controlled by the choice of catalyst, will further influence the final material properties. For instance, the introduction of long-chain branches can significantly enhance the melt strength of the polymer. researchgate.net

Crystallinity and Morphological Studies of Semi-Crystalline Copolymers

The introduction of 1-Dodecene, 4-methyl- into a linear polymer chain like polyethylene fundamentally alters its ability to crystallize. In semi-crystalline polymers, long polymer chains fold and stack into ordered lamellar structures, which are interspersed with amorphous regions. acs.orgnih.gov The degree of crystallinity and the morphology of these structures are critical determinants of the material's physical properties.

The incorporation of alpha-olefin comonomers is known to affect the crystallinity of the resulting polyethylene. nih.gov The bulky side chain of 4-methyl-1-dodecene, with its ten-carbon tail and a methyl group, acts as a defect in the polyethylene backbone. These branches are largely excluded from the crystalline lattice, thereby disrupting the regularity of the chain folding process. nih.gov This leads to several key morphological changes:

Thinner Lamellae: The branches limit the length of the ethylene (B1197577) sequences that can participate in a single crystal, resulting in thinner crystalline lamellae. d-nb.info

Increased Amorphous Content: Consequently, the volume fraction of the amorphous phase increases, which can enhance flexibility and impact strength.

Side-Chain Crystallization: At higher concentrations of long-chain alpha-olefins, the side chains themselves can crystallize independently of the main polymer backbone. acs.orgnih.gov Studies on ethylene copolymers with 1-dodecene and 1-hexadecene (B165127) have shown that with sufficient comonomer content, these long alkyl side chains can pack into their own crystalline domains, leading to complex thermal behaviors with multiple melting transitions. acs.orgacs.org The 4-methyl branch might slightly impede this side-chain packing compared to a linear dodecyl chain, but the phenomenon would likely still occur at high incorporation levels.

Molecular dynamics simulations have confirmed that the presence of long-chain branches hinders chain motion and inhibits the nucleation process, leading to lower crystallization rates and final crystallinity compared to linear polyethylene. ippi.ac.ir The impact of comonomer incorporation on the crystalline structure is a well-established principle in polymer science. nih.gov

Below is an illustrative data table, based on typical findings for ethylene/long-chain α-olefin copolymers, demonstrating the expected effect of increasing 1-Dodecene, 4-methyl- content on key crystalline properties.

| Comonomer Content (mol%) | Expected Degree of Crystallinity (%) | Expected Lamellar Thickness (nm) |

| 0 (HDPE) | 60-80 | 10-20 |

| 1-3 | 40-60 | 8-12 |

| 5-10 | 20-40 | 5-8 |

| >15 | <20 (potential for side-chain crystallinity) | <5 |

Engineering of Polyolefin Properties through 1-Dodecene, 4-methyl- Incorporation

The deliberate inclusion of a comonomer like 1-Dodecene, 4-methyl- is a powerful tool for engineering the thermal, rheological, and mechanical properties of polyolefins to meet the demands of specific applications.

Thermal Properties and Phase Transitions of Copolymers

The thermal behavior of copolymers is intrinsically linked to their crystalline structure. Differential Scanning Calorimetry (DSC) is a key technique used to study the melting and crystallization of these materials. azom.comresearchgate.net The incorporation of 4-methyl-1-dodecene would have predictable effects on the thermal transitions of polyethylene.

According to Flory's theory, the introduction of non-crystallizable units (the comonomer) into a polymer chain lowers its equilibrium melting temperature (Tm). nih.gov This is consistently observed in ethylene/alpha-olefin copolymers. acs.orgnih.govnih.gov As the concentration of 4-methyl-1-dodecene increases, the melting point of the copolymer is expected to decrease significantly. This is because the shorter and less perfect crystals require less thermal energy to transition into a molten state.

Furthermore, the distribution of the comonomer along the polymer chain can lead to a broadening of the melting peak or the appearance of multiple peaks. researchgate.netnih.gov A heterogeneous distribution can result in polymer fractions with varying branch content, which melt at different temperatures. researchgate.net In copolymers with high LCAO content, distinct melting transitions can be observed: one at a lower temperature corresponding to the melting of side-chain crystals and another at a higher temperature for the melting of the main-chain polyethylene crystals. acs.orgacs.org

The following table summarizes the expected thermal properties of an ethylene/1-dodecene, 4-methyl- copolymer as a function of comonomer content, based on data from analogous LCAO copolymers. acs.org

| Comonomer Content (mol%) | Melting Temperature (Tm) (°C) | Heat of Fusion (ΔHf) (J/g) |

| 0 (HDPE) | 130-135 | 180-220 |

| 2.5 | 115-125 | 120-150 |

| 5.0 | 100-110 | 70-100 |

| 10.0 | 80-95 | 30-60 |

Rheological Behavior and Melt Processing Characteristics

Rheology is the study of the flow of matter, and for polymers, it is critical for understanding their processability. The incorporation of 1-Dodecene, 4-methyl- creates a long-chain branched (LCB) polymer structure, which drastically alters the rheological behavior of the polymer melt compared to its linear counterpart. youtube.comgfzxb.org

Key effects on rheology include:

Increased Melt Elasticity: The presence of long branches increases the entanglement density in the polymer melt, leading to higher melt elasticity. This is beneficial in processes like film blowing, where it contributes to better bubble stability.

Shear Thinning: Polymers with LCBs typically exhibit more pronounced shear-thinning behavior. youtube.com This means their viscosity decreases more sharply with an increasing shear rate. This property is highly advantageous in polymer processing, as it allows the material to flow easily through extruder dies and molds at high processing speeds while maintaining high viscosity at the low shear rates experienced post-extrusion, which helps the product hold its shape.

Higher Melt Strength: Melt strength, the resistance of a polymer melt to stretching, is generally improved by the presence of LCBs. This is crucial for preventing sag (B610663) in extrusion and blow molding operations. gfzxb.org

The rheological properties of blends of linear and branched polyethylenes are complex and depend on the miscibility of the components. semanticscholar.orgscispace.com Tailoring the architecture by incorporating comonomers like 4-methyl-1-dodecene allows for precise control over melt flow characteristics, enabling the production of materials optimized for demanding processing techniques.

Mechanical Performance of Derived Polymeric Materials

The mechanical properties of semi-crystalline polymers are a direct consequence of their morphology. By modifying the crystallinity and introducing branched structures, the incorporation of 4-methyl-1-dodecene can significantly enhance the performance of polyolefin materials.

The reduction in crystallinity and density generally leads to:

Increased Flexibility: A lower degree of crystallinity results in a lower flexural modulus, making the material more flexible.

Improved Impact Strength and Toughness: The long, flexible side chains can act as tie molecules, which are polymer chains that are incorporated into two or more different crystalline lamellae. These tie molecules connect the crystallites, reinforcing the amorphous phase and providing a mechanism for energy dissipation. This leads to a significant improvement in toughness and resistance to impact and tearing. youtube.com

Reduced Tensile Strength and Hardness: Concurrently, the decrease in crystallinity typically results in lower tensile strength, stiffness, and hardness, as these properties are dominated by the rigid crystalline phase. youtube.com

The effect of branched side chains on mechanical properties is a subject of ongoing research, with studies showing that increasing the length of side chains can improve the stretchability of polymer films. nih.govacs.org By controlling the amount of 1-Dodecene, 4-methyl- incorporated, a wide spectrum of materials can be produced, from semi-rigid plastics to highly flexible elastomers.

The table below provides a qualitative summary of the expected changes in mechanical properties when 1-Dodecene, 4-methyl- is copolymerized with ethylene.

| Property | Effect of Increasing Comonomer Content | Rationale |

| Density | Decrease | Less efficient chain packing |

| Tensile Strength | Decrease | Lower crystallinity |

| Elongation at Break | Increase | Increased amorphous phase, greater chain mobility |

| Impact Strength | Increase | Energy dissipation by tie molecules and amorphous phase |

| Hardness/Stiffness | Decrease | Lower crystallinity |

| Puncture Resistance | Increase | Higher toughness and flexibility |

Applications of 1-Dodecene, 4-methyl- Derived Materials

The unique properties imparted by the incorporation of branched long-chain alpha-olefins open up a range of high-performance applications, most notably in the field of synthetic lubricants.

Synthetic Lubricants and Polyalphaolefins (PAOs)

Polyalphaolefins (PAOs) are synthetic hydrocarbons that represent a major class of high-performance lubricants (Group IV base oils). machinerylubrication.comlubchem.comresearchgate.net They are produced through the oligomerization of linear alpha-olefins, followed by hydrogenation. google.comgoogle.com The most common feedstock is 1-decene (B1663960), but other alpha-olefins, including 1-dodecene and 1-tetradecene (B72687), are used to produce PAOs with different viscosity profiles. google.compmarketresearch.com

PAOs are prized for their superior characteristics compared to conventional mineral oils:

High Viscosity Index (VI): They exhibit a smaller change in viscosity over a wide range of operating temperatures. lubchem.com

Excellent Low-Temperature Fluidity: Their low pour points ensure effective lubrication in cold environments. machinerylubrication.com

High Thermal and Oxidative Stability: The saturated, branched hydrocarbon structure is resistant to breakdown at high temperatures. lubchem.com

Low Volatility: This reduces oil consumption and emissions. machinerylubrication.comcpchem.com

The use of longer-chain alpha-olefins like 1-dodecene is a key strategy for producing higher-viscosity PAOs. Patents and industry literature highlight that PAOs derived from 1-dodecene and 1-tetradecene offer superior thermal stability, oxidation stability, and volatility characteristics compared to those made from 1-decene. google.comcpchem.com These properties are critical for formulating advanced engine oils, gear oils, and other industrial lubricants that can meet stringent performance standards, such as those for extended oil drain intervals and improved fuel efficiency. google.compmarketresearch.com

While 1-Dodecene, 4-methyl- is not a standard linear alpha-olefin, its use in PAO synthesis is plausible. Its branched structure could lead to oligomers with even more complex branching, potentially resulting in PAOs with an enhanced viscosity index and unique low-temperature flow properties, making it a candidate for specialized lubricant applications.

Specialty Polymers for Additives and Performance Enhancers

The incorporation of branched alpha-olefins like 1-Dodecene, 4-methyl- as comonomers in polymerization processes can lead to the synthesis of specialty polymers with unique properties that are valuable as additives and performance enhancers. The methyl branch on the polymer chain introduces steric hindrance, which can disrupt the regular packing of polymer chains, thereby influencing crystallinity, density, and flexibility.

Influence on Polymer Microstructure and Properties:

When copolymerized with linear alpha-olefins such as ethylene or propylene, 1-Dodecene, 4-methyl- would introduce side chains that modify the polymer architecture. This can lead to:

Reduced Crystallinity: The methyl branches act as defects in the crystalline lattice of polyolefins, leading to a more amorphous structure. This can enhance properties like clarity and flexibility.

Lower Density: The less efficient packing of polymer chains due to branching results in lower density materials.

Improved Impact Strength: The introduction of branched comonomers can enhance the toughness and impact resistance of polymers.

Enhanced Solubility: The less crystalline nature of copolymers containing branched alpha-olefins can lead to better solubility in organic solvents, which is advantageous for certain processing techniques and applications like coatings and adhesives.

These effects are summarized in the table below, drawing parallels from research on similar branched polyolefins.

| Property | Expected Effect of Incorporating 1-Dodecene, 4-methyl- | Rationale |

| Crystallinity | Decrease | Methyl branching disrupts the regular packing of polymer chains. |

| Density | Decrease | Less efficient chain packing leads to lower overall density. |

| Flexibility | Increase | Reduced crystallinity results in a more flexible material. |

| Impact Strength | Increase | Branching can improve the energy absorption capacity of the polymer. |

| Clarity | Increase | A more amorphous structure reduces light scattering. |

Applications as Performance Enhancers:

Precursors for Functional Materials and Surfactants

The terminal double bond of 1-Dodecene, 4-methyl- is a reactive site that allows for its use as a precursor in the synthesis of a variety of functional materials and surfactants. This reactivity is characteristic of alpha-olefins and is the basis for many of their industrial applications. nih.gov

Functional Materials:

The vinyl group of 1-Dodecene, 4-methyl- can undergo various chemical transformations to introduce polar functional groups. This functionalization is a key step in converting the non-polar olefin into a precursor for more specialized materials. Examples of such transformations include:

Epoxidation: Reaction with peroxy acids would yield an epoxide, a versatile intermediate for producing glycols, and other derivatives.

Hydroformylation: The addition of carbon monoxide and hydrogen (syngas) across the double bond would produce an aldehyde. This aldehyde can then be oxidized to a carboxylic acid or reduced to an alcohol. These functionalized molecules can serve as monomers for polyesters or as components in the synthesis of plasticizers.

Maleinization: Reaction with maleic anhydride (B1165640) can introduce a succinic anhydride group, which can be further reacted to create dispersants and corrosion inhibitors.

The properties of the resulting functional materials would be influenced by the branched C12 chain, which can impart hydrophobicity and solubility in non-polar media.

Surfactants:

1-Dodecene, 4-methyl- can serve as a hydrophobic starting material for the synthesis of surfactants. The general structure of a surfactant consists of a hydrophobic tail and a hydrophilic head group. The 4-methyl dodecyl group would constitute the hydrophobic tail.

Synthesis of Anionic Surfactants:

A common route to producing anionic surfactants from alpha-olefins is through sulfonation. The reaction of 1-Dodecene, 4-methyl- with a sulfonating agent like sulfur trioxide would produce an alpha-olefin sulfonate (AOS). The resulting branched-chain AOS would exhibit specific surface-active properties.

The table below outlines the expected properties of a surfactant derived from 1-Dodecene, 4-methyl- compared to its linear counterpart.

| Property | Surfactant from linear 1-Dodecene | Expected Properties of Surfactant from 1-Dodecene, 4-methyl- |

| Critical Micelle Concentration (CMC) | Lower | Higher |

| Surface Tension at CMC | Lower | Potentially higher |

| Wetting Speed | Slower | Faster |

| Foaming | High and stable | Moderate, less stable |

| Solubility in Cold Water | Moderate | Higher |

The branching in the hydrophobic tail generally increases the water solubility of the surfactant and lowers its Krafft point (the temperature at which the surfactant becomes significantly soluble in water to form micelles). This can be advantageous for applications in cold-water cleaning formulations. The branching can also influence the packing of surfactant molecules at interfaces, affecting properties like wetting and foaming.

Computational and Theoretical Chemistry Studies of 1 Dodecene, 4 Methyl

Quantum Chemical Calculations (DFT, ab initio) for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the mechanisms of chemical reactions involving alkenes like 1-Dodecene (B91753), 4-methyl-. These calculations provide detailed information about the energy changes and structural transformations that occur during a reaction.

Transition State Analysis and Energy Landscapes

A key aspect of understanding reaction mechanisms is the identification and characterization of transition states. ucsb.edu For reactions involving 1-Dodecene, 4-methyl-, such as electrophilic additions or polymerization, computational methods can map out the potential energy surface, revealing the lowest energy pathway from reactants to products. ucsb.edu

For instance, in the hydroformylation of a similar long-chain alkene, 1-dodecene, catalyzed by a rhodium complex, DFT calculations can be employed to locate the transition state for the insertion of carbon monoxide into the metal-alkyl bond. researchgate.net These calculations would reveal the geometry of the transition state and the activation energy barrier, which are crucial for determining the reaction rate.

Table 1: Representative Calculated Activation Energies for Alkene Reactions

| Reaction Type | Model Alkene | Computational Method | Calculated Activation Energy (kcal/mol) |

| Electrophilic Addition (H+) | 1-Butene | DFT (B3LYP/6-31G*) | 15.2 |

| Radical Addition (•CH3) | 1-Hexene (B165129) | G3(MP2)-RAD | 7.8 |

| Metathesis | 1-Octene | DFT (B3LYP/LANL2DZ) | 12.5 |

This table presents illustrative data for similar alkenes to provide context for the types of values that would be expected for 1-Dodecene, 4-methyl-.

Reactivity Descriptors and Electronic Structure

The electronic structure of 1-Dodecene, 4-methyl- dictates its reactivity. DFT calculations can provide various reactivity descriptors that help in predicting how the molecule will behave in a chemical reaction. These descriptors are derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

HOMO-LUMO Gap: A smaller gap generally indicates higher reactivity.

Electron Density: The distribution of electron density, especially around the C=C double bond, indicates the most probable sites for electrophilic or nucleophilic attack.

Fukui Functions: These functions identify the most reactive sites in a molecule towards different types of reagents.

For 1-Dodecene, 4-methyl-, the presence of the methyl group at the 4-position can influence the electron density and steric accessibility of the double bond, which can be quantified through these computational descriptors.

Molecular Dynamics Simulations for Solvent Effects and Polymer Chain Dynamics

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into dynamic processes such as solvent effects and the motion of polymer chains. nih.gov

In the context of reactions involving 1-Dodecene, 4-methyl-, MD simulations can model the explicit interactions between the alkene and solvent molecules. The choice of solvent can significantly influence reaction rates and selectivities by stabilizing or destabilizing reactants, transition states, and products. MD simulations can help in understanding these solvent effects at a molecular level.

Furthermore, if 1-Dodecene, 4-methyl- is used as a monomer in polymerization, MD simulations can be used to study the dynamics of the resulting polymer chain. These simulations can provide information on:

Chain Conformation and Flexibility: How the polymer chain folds and moves in solution or in the solid state.

Glass Transition Temperature: A key property of polymers that can be estimated from MD simulations.

Mechanical Properties: Simulations can provide insights into properties like elasticity and viscosity.

Quantitative Structure-Activity Relationships (QSAR) in Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the structural or property descriptors of a set of molecules with their chemical activity. In the field of catalysis, QSAR can be a valuable tool for designing more efficient catalysts for reactions involving olefins like 1-Dodecene, 4-methyl-.

For example, in the context of ethylene (B1197577) copolymerization with α-olefins such as 1-dodecene, the activity of phenoxide-modified half-titanocene catalysts can be correlated with electronic and steric parameters of the catalyst ligands. nih.gov By systematically varying the substituents on the catalyst and calculating various descriptors (e.g., bond angles, electronic properties), a QSAR model can be developed to predict the catalytic activity for the polymerization of 1-Dodecene, 4-methyl-.

Table 2: Example of Descriptors Used in QSAR for Olefin Polymerization Catalysis

| Descriptor Type | Example Descriptor | Relevance to Catalysis |

| Steric | Cone Angle | Influences monomer access to the active site. |

| Electronic | HOMO/LUMO Energy | Relates to the catalyst's ability to activate the monomer. |

| Geometric | Metal-Ligand Bond Length | Affects the stability and reactivity of the catalytic species. |

Prediction of Spectroscopic Properties for Structural Elucidation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of molecules like 1-Dodecene, 4-methyl-. By calculating theoretical spectra and comparing them with experimental data, the structure of a compound can be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. nih.govresearchgate.net For 1-Dodecene, 4-methyl-, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule, which can be compared to experimental NMR spectra for structural assignment. researchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated using quantum chemical methods. scielo.org.mx These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For 1-Dodecene, 4-methyl-, theoretical spectra can help in assigning the observed vibrational bands to specific molecular motions, such as the C=C stretching and the C-H bending modes of the alkene group. scielo.org.mx

Table 3: Predicted Spectroscopic Data for 1-Dodecene (as an analogue)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (C1-H) | ~4.9-5.8 ppm |

| ¹³C NMR | Chemical Shift (C1) | ~114 ppm |

| IR | C=C Stretch Frequency | ~1642 cm⁻¹ |

Note: These are typical predicted values for the terminal vinyl group of 1-dodecene and serve as an estimate for 1-Dodecene, 4-methyl-.

Advanced Analytical Techniques for Characterization in Research of 1 Dodecene, 4 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules, including branched alkenes like 1-Dodecene (B91753), 4-methyl-. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H and 13C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR are the primary methods for the initial structural verification of 1-Dodecene, 4-methyl-. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal information about adjacent protons.

The ¹H NMR spectrum provides a distinct signature for the molecule. The terminal vinyl protons are the most deshielded due to the double bond, appearing at characteristic downfield shifts. The methine proton at the C4 position, being adjacent to both an alkyl chain and an allylic position, shows a complex splitting pattern. The long saturated alkyl chain produces a large, overlapping signal region in the upfield portion of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The sp² hybridized carbons of the double bond are observed at the lowest field, while the aliphatic carbons of the dodecene chain appear at higher field strengths. The distinct chemical shifts of the methyl group and the C4 methine carbon are crucial for confirming the branched structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-Dodecene, 4-methyl- Data are estimated based on standard chemical shift values and data from analogous long-chain α-olefins.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (vinyl, trans) | ~5.8 | ddd | J ≈ 17.0, 10.2, 6.7 |

| H-1 (vinyl, cis) | ~4.95 | d | J ≈ 10.2 |

| H-2 (vinyl, geminal) | ~4.92 | d | J ≈ 17.0 |

| H-3 | ~2.05 | m | - |

| H-4 | ~1.5 | m | - |

| 4-CH₃ | ~0.88 | d | J ≈ 6.5 |

| H-5 to H-11 (CH₂) | ~1.2-1.4 | m (broad) | - |

| H-12 (CH₃) | ~0.85 | t | J ≈ 7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Dodecene, 4-methyl- Data are estimated based on standard chemical shift values and data from analogous branched alkenes.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (=CH₂) | ~114 |

| C-2 (-CH=) | ~139 |

| C-3 (-CH₂-) | ~40 |

| C-4 (-CH-) | ~34 |

| 4-CH₃ | ~20 |

| C-5 to C-10 (-CH₂-) | ~23-32 |

| C-11 (-CH₂-) | ~23 |

| C-12 (-CH₃) | ~14 |

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Elucidation

For unambiguous assignment and elucidation of complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which are essential for mapping the connectivity of the carbon skeleton. sdsu.edu For 1-Dodecene, 4-methyl-, a COSY spectrum would show a cross-peak between the vinyl proton at C2 and the allylic protons at C3. Further correlations would trace the proton sequence from C3 to C4, and from C4 to both its attached methyl group and the C5 methylene (B1212753) protons, confirming the branch point. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu By aligning the ¹H and ¹³C spectra, an HSQC experiment definitively assigns each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal around 5.8 ppm would correlate with the carbon signal around 114 ppm, confirming their assignment to C1. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (typically 2-3 bonds) between carbons and protons. libretexts.org This is particularly powerful for identifying quaternary carbons and for piecing together molecular fragments. In the case of 1-Dodecene, 4-methyl-, an HMBC spectrum would show a correlation from the protons of the 4-methyl group (at ~0.88 ppm) to the carbons at C3, C4, and C5, providing unequivocal evidence for the location of the methyl branch. libretexts.org

Solid-State NMR for Polymer Microstructure

When 1-Dodecene, 4-methyl- is polymerized, the resulting poly(4-methyl-1-dodecene) requires solid-state NMR for detailed microstructural analysis. Unlike solution NMR, solid-state NMR can analyze insoluble, semicrystalline, or amorphous polymers. Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. researchgate.net

Solid-state ¹³C NMR is particularly informative for studying:

Crystallinity and Polymorphism: Different crystalline forms (polymorphs) of a polymer will result in distinct ¹³C chemical shifts due to differences in chain packing and conformation. For instance, studies on the analogous poly(4-methyl-1-pentene) have used solid-state NMR to identify and characterize its various crystalline forms. cnr.itresearchgate.net

Chain Conformation: The chemical shifts of the backbone and side-chain carbons are sensitive to the local chain conformation (e.g., helical vs. planar zigzag). cnr.it

Phase Separation and Domain Size: In polymer blends or block copolymers derived from 4-methyl-1-dodecene, solid-state NMR can quantify the size of different phase-separated domains and characterize the interfacial regions between them.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and analyzing bond structures, making them complementary to NMR.

Analysis of Functional Groups and Bond Structures

Both FT-IR and Raman spectroscopy can confirm the key functional groups in 1-Dodecene, 4-methyl-. The C=C double bond and the associated C-H bonds give rise to characteristic absorption or scattering peaks. The long alkyl chain is identified by its various C-H stretching and bending vibrations.

Detailed vibrational analyses performed on the closely related polymer, poly(4-methyl-1-pentene), provide a strong basis for assigning the spectra of poly(4-methyl-1-dodecene). nih.govresearchgate.net

Table 3: Key Vibrational Frequencies for 1-Dodecene, 4-methyl- Frequencies are based on data from analogous α-olefins and branched hydrocarbons like 4-methyl-1-pentene. nist.gov

| Vibrational Mode | Technique | Characteristic Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| =C-H Stretch | FT-IR, Raman | ~3080 | Stretching of C-H bonds on the double bond |

| -C-H Stretch (asymmetric) | FT-IR, Raman | ~2960 | Asymmetric stretching of CH₃ and CH₂ groups |

| -C-H Stretch (symmetric) | FT-IR, Raman | ~2870 | Symmetric stretching of CH₃ and CH₂ groups |

| C=C Stretch | FT-IR, Raman | ~1640 | Stretching of the carbon-carbon double bond |

| -CH₂ Scissoring | FT-IR | ~1465 | Bending vibration of methylene groups |

| -CH₃ Bending (asymmetric) | FT-IR | ~1450 | Asymmetric deformation of methyl groups |

| -CH₃ Bending (symmetric) | FT-IR | ~1380 | Symmetric "umbrella" deformation of methyl groups |

| =C-H Out-of-Plane Bend | FT-IR | ~990 and ~910 | Strong, characteristic bands for a terminal vinyl group |

Monitoring Reaction Progress and Kinetics

Vibrational spectroscopy is an excellent tool for real-time, in-situ monitoring of chemical reactions, such as the polymerization of 1-Dodecene, 4-methyl-. researchgate.net By inserting a fiber-optic probe into the reaction vessel, spectra can be collected continuously without disturbing the system.

The progress of a polymerization reaction can be followed by monitoring the decrease in the intensity of a vibrational band specific to the monomer, such as the C=C stretching vibration at ~1640 cm⁻¹. tue.nl As the monomer is consumed and converted into a saturated polymer backbone, this peak diminishes. Simultaneously, one can monitor the intensity of a peak that remains constant or is characteristic of the polymer product to normalize the data. This allows for the calculation of monomer conversion over time, from which reaction kinetics, including reaction rates and activation energies, can be determined. This method is widely applied in industrial and academic settings for process optimization and mechanistic studies. tue.nl

Chromatographic Techniques for Product Analysis and Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. For the study of 1-Dodecene, 4-methyl- and its derivatives, various chromatographic methods are employed to analyze reaction products and determine the properties of resulting polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of 1-Dodecene, 4-methyl-, GC-MS is instrumental in analyzing the products of synthesis, isomerization, or oligomerization reactions.

The GC column separates components of a mixture based on their boiling points and interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern is unique to a specific molecule and serves as a "fingerprint" for identification.